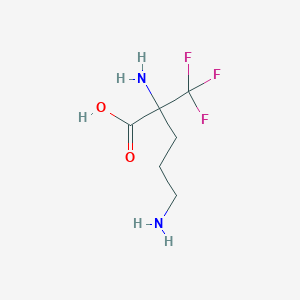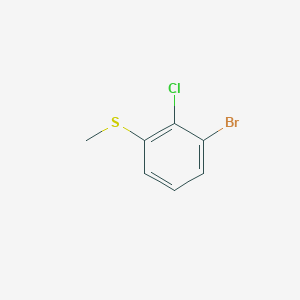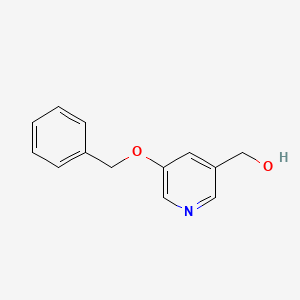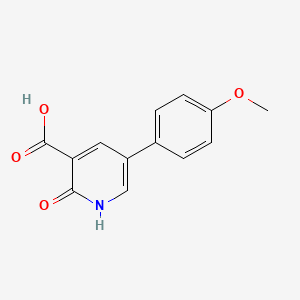
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- is a coordination compound where rhodium is complexed with three 1,1,1-trifluoro-2,4-pentanedionato ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- typically involves the reaction of rhodium salts with 1,1,1-trifluoro-2,4-pentanedione under controlled conditions. The process often includes:
Mixing: Rhodium chloride or another rhodium salt is dissolved in a suitable solvent.
Addition of Ligand: 1,1,1-trifluoro-2,4-pentanedione is added to the solution.
Reaction: The mixture is heated to facilitate the formation of the complex.
Purification: The product is purified through recrystallization or other methods to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, often using reducing agents like hydrogen or hydrides.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes .
科学的研究の応用
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of fine chemicals and as a precursor for other rhodium-based catalysts.
作用機序
The mechanism by which Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- exerts its effects involves coordination chemistry principles. The rhodium center can interact with various substrates, facilitating chemical transformations. The trifluoro-2,4-pentanedionato ligands stabilize the rhodium center, allowing it to participate in catalytic cycles and other reactions .
類似化合物との比較
Similar Compounds
Tris(2,4-pentanedionato)rhodium(III): Similar structure but with non-fluorinated ligands.
Tris(1,1,1-trifluoro-2,4-pentanedionato)cobalt(III): Similar ligand environment but with cobalt instead of rhodium.
Uniqueness
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly effective in catalytic applications and other chemical processes where stability and reactivity are crucial .
特性
IUPAC Name |
rhodium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAJJUUTBLKEG-DJFUMVPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)











